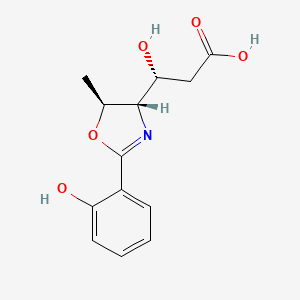

Leptazoline C

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(3R)-3-hydroxy-3-[(4S,5S)-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]propanoic acid |

InChI |

InChI=1S/C13H15NO5/c1-7-12(10(16)6-11(17)18)14-13(19-7)8-4-2-3-5-9(8)15/h2-5,7,10,12,15-16H,6H2,1H3,(H,17,18)/t7-,10+,12+/m0/s1 |

InChI Key |

HYNVCGWXNJDHLB-HNBZJPLGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](N=C(O1)C2=CC=CC=C2O)[C@@H](CC(=O)O)O |

Canonical SMILES |

CC1C(N=C(O1)C2=CC=CC=C2O)C(CC(=O)O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Leptazoline C

Advanced Spectroscopic Characterization Methodologies for Natural Products

Spectroscopic methods are foundational in natural product chemistry, providing essential data for elucidating molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly indispensable tools.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is paramount for determining the connectivity of atoms within a molecule and for inferring relative stereochemistry. Techniques such as 1D NMR (¹H and ¹³C) provide fundamental information about the chemical environment of nuclei, while 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for establishing through-bond and through-space connectivities. COSY spectra reveal proton-proton couplings, HSQC correlates protons to directly attached carbons, HMBC maps correlations between protons and carbons separated by two or three bonds, and NOESY/ROESY experiments identify protons that are spatially close, thereby providing vital clues about the molecule's conformation and relative stereochemistry. The interpretation of complex NMR data, especially for molecules with many similar functional groups or stereocenters, can be challenging.

Role of Mass Spectrometry (MS) in Defining Molecular Architectures

Mass spectrometry plays a critical role in determining the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation by breaking down the molecule into smaller, identifiable fragments, thereby confirming the presence of specific structural motifs or substructures. For Leptazoline C, HRMS would be used to establish its precise molecular formula, a key piece of information that guides subsequent structural analysis.

Table 2.1.2: Representative Mass Spectrometry Data for Natural Product Elucidation

| Technique | Observed m/z | Calculated m/z | Mass Error (ppm) | Elemental Composition |

| HRMS (ESI+) | [Value A] | [Value B] | [Value C] | [Formula D] |

| HRMS (ESI-) | [Value E] | [Value F] | [Value G] | [Formula H] |

Computational Approaches to Relative and Absolute Stereochemical Assignment

In cases where spectroscopic data alone is insufficient or ambiguous, computational methods are increasingly employed to assist in the assignment of relative and absolute stereochemistry.

Density Functional Theory (DFT) Calculations for Predictive NMR Chemical Shifts

Density Functional Theory (DFT) calculations have become a powerful complement to experimental NMR data for structural elucidation. By calculating theoretical NMR chemical shifts (¹H and ¹³C) for proposed stereoisomers of a natural product, these calculated values can be compared to the experimentally observed shifts. A strong correlation between calculated and experimental data, often quantified using metrics like the DP4+ probability, can provide high confidence in the proposed structure and its stereochemistry. This approach is particularly valuable when only small sample quantities are available, precluding extensive experimental manipulations or derivatizations. For this compound, DFT calculations of NMR parameters would be used to distinguish between possible diastereomers or enantiomers.

Table 2.2.1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (Conformer 1) | Calculated δ (ppm) (Conformer 2) | DP4+ Probability (%) |

| H-X | [Value I] | [Value J] | [Value K] | [Value L] |

| H-Y | [Value M] | [Value N] | [Value O] | [Value P] |

| H-Z | [Value Q] | [Value R] | [Value S] | [Value T] |

Analysis of Computational Methodological Challenges in Structure Elucidation

Despite their utility, computational methods for structure elucidation are not without their challenges. The accuracy of DFT calculations for predicting NMR chemical shifts is highly dependent on the chosen level of theory, basis set, and the accurate generation of relevant conformers. Reproducibility can be an issue if specific computational scripts or parameters are not clearly defined or if the software versions differ. For instance, the analysis of natural products containing strained cyclic systems, such as oxetanes, has revealed that these moieties can present significant hurdles, leading to structural misassignments if not handled with appropriate computational methodologies acs.org. The generation of a comprehensive set of low-energy conformers is critical, as is the proper consideration of solvent effects and Boltzmann averaging of calculated parameters. Furthermore, the development and application of robust statistical methods, like DP4+, are essential for reliably assessing the agreement between calculated and experimental data, thereby minimizing the risk of misassignment researchgate.net. The complexity of some natural product structures can lead to overlapping NMR signals or ambiguous Nuclear Overhauser Effect (NOE) correlations, necessitating careful validation of computational predictions against all available experimental evidence rsc.orgnih.govrsc.org.

Compound List:

this compound

Biosynthetic Investigations of Leptazoline C

Postulated Biosynthetic Pathway Analysis of Leptazoline C within Cyanobacterial Metabolism

No specific postulated biosynthetic pathway for this compound within cyanobacterial metabolism has been identified in the available scientific literature. The general metabolic pathways in cyanobacteria involve the synthesis of primary metabolites from photosynthesis, which can then be channeled into secondary metabolite production. For compounds like this compound, which feature an oxazoline (B21484) core and other functional groups, potential precursors could include amino acids, fatty acids, or other common metabolic intermediates. However, without direct experimental evidence or genomic data related to this compound biosynthesis, any proposed pathway would be speculative.

Genomic and Enzymatic Research into this compound Biosynthesis Genes

Specific genomic or enzymatic research identifying genes or enzymes directly responsible for this compound biosynthesis has not been found in the provided search results. Studies on other cyanobacterial natural products, such as scytonemin (B610753) or mycosporine-like amino acids (MAAs), have identified specific gene clusters and enzymes involved in their production acs.orgrsc.orgnih.gov. These studies often involve genome mining and heterologous expression of candidate genes. However, no such investigations have been reported for this compound in the accessible literature.

Chemoenzymatic Synthesis Approaches Guided by Biosynthetic Insights

Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations to create complex molecules. While general advancements in chemoenzymatic synthesis for various natural products and pharmaceuticals are well-documented rsc.orgbeilstein-journals.orgrsc.orgnih.gov, there is no specific information available regarding chemoenzymatic approaches for this compound that are guided by its natural biosynthetic insights. Understanding the enzymes and pathways involved would be a prerequisite for developing such synthetic strategies.

Data Tables:

Due to the absence of specific research findings on the biosynthetic pathway, genes, enzymes, or precursor incorporation studies for this compound in the reviewed literature, data tables for these sections cannot be generated. The primary focus of the available research on this compound has been its isolation, structural characterization, and the assessment of computational methods for NMR data analysis.

Synthetic Endeavors for Leptazoline C and Analogues

Strategic Considerations in the Total Synthesis of Leptazoline C

The total synthesis of this compound would necessitate a comprehensive strategy addressing its core structural features and stereochemistry.

Retrosynthetic Analysis and Key Synthetic Disconnections of the this compound Core

A typical retrosynthetic analysis for oxazoline-containing natural products involves identifying key bonds that can be strategically disconnected to reveal simpler, more accessible precursors. For this compound, the oxazoline (B21484) ring itself is a primary target for disconnection. Common approaches involve breaking the C-O or C-N bonds of the oxazoline ring, often leading back to precursors such as β-hydroxy amides or related amino alcohol derivatives and carboxylic acid equivalents Current time information in Bangalore, IN.researchgate.netingentaconnect.com.

Given this compound's classification as a polar oxazoline derived from a cyanobacterium, its structure likely incorporates features common to other cyanobacterial peptides, such as amino acid-derived moieties and potentially ester or amide linkages mdpi.comoup.com. A hypothetical retrosynthetic analysis might involve:

Oxazoline Ring Formation: Disconnecting the oxazoline ring to reveal a precursor amino alcohol and a carboxylic acid or its derivative. This disconnection is often a late-stage step or involves building the ring from acyclic precursors nsf.govcolab.wsCurrent time information in Bangalore, IN..

Fragment Coupling: If this compound is a peptide or contains peptide-like linkages, retrosynthesis would also involve breaking amide bonds, suggesting a strategy of synthesizing key fragments and coupling them.

Stereochemical Control: Identifying chiral centers and planning synthetic routes that establish these stereocenters with high fidelity. This often involves using chiral pool starting materials, asymmetric synthesis, or diastereoselective reactions researchgate.netnsf.gov.

The precise structure of this compound, including its specific substituents and stereochemistry, would dictate the most effective retrosynthetic strategy. Without detailed structural information beyond its classification as a polar oxazoline with a molecular formula of C13H15NO5 researchgate.net, specific disconnections remain speculative but would likely focus on building the oxazoline core and assembling the carbon skeleton.

Development of Novel Methodologies for Oxazoline Ring Formation in this compound Synthesis

The formation of the 2-oxazoline ring is a cornerstone in the synthesis of many natural products. Several methodologies have been developed and refined, offering various advantages in terms of efficiency, stereocontrol, and functional group tolerance. These methods are directly relevant to the potential synthesis of this compound.

Dehydration of β-Hydroxy Amides: A classical approach involves the cyclodehydration of β-hydroxy amides. This reaction can be achieved using various dehydrating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), triflic anhydride (B1165640) (Tf2O), or Burgess reagent. The stereochemistry at the β-carbon can be retained or inverted depending on the reaction conditions and reagents used researchgate.netmdpi.comnih.gov.

Cyclization of Amino Alcohols with Carboxylic Acid Derivatives: Reacting amino alcohols with carboxylic acids, esters, nitriles, or imidates under dehydrating or activating conditions is another common strategy. For instance, reactions involving nitriles and amino alcohols, often catalyzed by Lewis acids or transition metals, can efficiently form oxazolines nsf.gov.

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as versatile tools for oxidative cyclization reactions, enabling the synthesis of oxazolines from various precursors, including N-allylamides and enamines nsf.gov. These methods can offer mild conditions and good yields.

Organocatalysis: Recent advancements have seen the development of organocatalytic methods for oxazoline synthesis, offering more environmentally friendly and cost-effective alternatives to metal-catalyzed processes colab.ws.

The choice of methodology would depend on the specific functional groups present in the this compound precursor and the desired stereochemical outcome.

Designed Synthesis of this compound Analogues and Derivatives

The synthesis of analogues is crucial for structure-activity relationship (SAR) studies and for exploring the biological potential of natural products.

Rational Design Principles for Structural Modification of this compound

Designing analogues of this compound would involve strategically modifying its structure to probe the importance of specific functional groups or stereocenters. Principles for such design include:

Modifying Substituents: Altering or removing peripheral functional groups to assess their contribution to biological activity. For example, if this compound possesses hydroxyl or ester groups, their modification (e.g., acetylation, methylation, or replacement with other functionalities) could reveal their role.

Stereochemical Variation: Synthesizing diastereomers or enantiomers of this compound to understand the stereochemical requirements for its activity. This is particularly relevant given that many natural products exhibit stereospecific interactions with biological targets nih.govhawaii.edu.

Scaffold Modification: If the core scaffold can be simplified or altered without losing key features, this can lead to more synthetically accessible analogues or compounds with improved properties.

Bioisosteric Replacement: Replacing functional groups with bioisosteres (groups with similar physical or chemical properties that produce broadly similar biological effects) to maintain or enhance activity while potentially improving pharmacokinetic properties.

Exploration of Synthetic Routes to Modified this compound Scaffolds

Synthesizing analogues would typically involve adapting the synthetic route used for the natural product. This might include:

Divergent Synthesis: Developing a late-stage intermediate that can be functionalized in multiple ways to yield a library of analogues.

Convergent Synthesis: Preparing key fragments of the molecule independently and then coupling them. This approach is often more efficient for complex molecules and allows for easier modification of individual fragments.

Utilizing Existing Methodologies: Applying the established oxazoline ring formation strategies and other synthetic transformations to modified precursors that incorporate the desired structural changes. For instance, if a key intermediate in a hypothetical this compound synthesis contains a β-hydroxy amide, its analogue could be synthesized by using a modified amino acid or a similarly functionalized precursor nih.govCurrent time information in Bangalore, IN.pitt.edupitt.edu.

Challenges and Advancements in the Chemical Synthesis of Oxazoline-Containing Natural Products

The synthesis of oxazoline-containing natural products is fraught with challenges, but significant advancements have been made.

Key Challenges:

Stereochemical Control: Many natural products possess multiple stereocenters, and achieving precise control over their relative and absolute configurations during synthesis is paramount. The formation of the oxazoline ring itself can sometimes introduce or influence stereochemistry Current time information in Bangalore, IN.nio.res.inresearchgate.net.

Functional Group Compatibility: The presence of sensitive functional groups (e.g., hydroxyls, esters, labile protecting groups) requires careful selection of reagents and reaction conditions to avoid unwanted side reactions or degradation.

Ring Strain and Stability: While oxazolines are generally stable, highly substituted or strained variants can pose synthetic difficulties.

Scalability: Developing routes that are efficient and scalable from laboratory bench to potential production is a continuous challenge.

Complexity of Natural Scaffolds: The intricate three-dimensional structures and the presence of multiple heterocyclic rings or macrocyclic features in many oxazoline-containing natural products demand sophisticated synthetic strategies Current time information in Bangalore, IN.nio.res.inresearchgate.net.

Advancements:

Stereoselective Methods: The development of highly stereoselective reactions, including asymmetric catalysis and chiral auxiliaries, has greatly improved the ability to control stereochemistry in complex molecules researchgate.netnsf.gov.

New Reagents and Catalysts: Innovations in reagents and catalysts, such as hypervalent iodine compounds and organocatalysts, have provided milder and more efficient ways to form oxazoline rings and other key functionalities nsf.govcolab.ws.

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms offers potential for improved efficiency, safety, and reproducibility in complex syntheses.

Computational Chemistry: The use of computational tools for retrosynthetic planning, reaction mechanism elucidation, and prediction of spectroscopic data (e.g., NMR) aids in designing synthetic routes and confirming structures hawaii.edu.

The synthesis of this compound, and its analogues, would undoubtedly benefit from these advancements, enabling chemists to overcome the inherent complexities associated with its structure and class of compounds.

Preclinical Biological Activity and Mechanistic Research of Leptazoline C

In Vitro Assays for Investigating Biological Activities of Leptazoline C

In vitro assays are fundamental in the initial stages of drug discovery to determine the biological effects of a compound on cells and specific molecular targets. These assays provide a controlled environment to study the compound's activity, offering insights into its potential therapeutic applications.

In a study that led to the isolation of leptazolines A-D, the compounds were evaluated for their ability to inhibit the proliferation of PANC-1 cells. hawaii.edu While specific data for this compound was not provided in this study, the results for its analogs, Leptazoline A and B, offer some context. Leptazoline A did not show significant inhibition of PANC-1 cell proliferation. hawaii.edu In contrast, Leptazoline B demonstrated inhibitory activity with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) value of 10 µM. hawaii.edunih.gov This suggests that subtle structural differences among the leptazoline family can lead to significant variations in their antiproliferative effects.

The evaluation of compounds like this compound in PANC-1 cells typically involves seeding the cells and then treating them with various concentrations of the compound. After an incubation period, cell viability or proliferation is measured using assays such as the MTT assay, which assesses metabolic activity, or by direct cell counting. nih.gov Such assays help in determining the concentration-dependent effects of the compound.

Table 1: Proliferative Modulation of Leptazoline Analogs in PANC-1 Cells

| Compound | Effect on PANC-1 Cell Proliferation | GI50 Value | Reference |

|---|---|---|---|

| Leptazoline A | No significant inhibition | Not Applicable | hawaii.edu |

| Leptazoline B | Inhibition of growth | 10 µM | hawaii.edunih.gov |

| This compound | Data not available in cited literature | Data not available in cited literature |

Enzyme-based assays are instrumental in identifying and validating the specific molecular targets of a bioactive compound. These assays measure the effect of the compound on the activity of a particular enzyme, which can help in understanding its mechanism of action. For natural products with antiproliferative properties, enzymes involved in cell cycle regulation, signal transduction, or DNA replication are often investigated.

For oxazoline-containing compounds, a range of enzymatic targets could be relevant. mdpi.comresearchgate.net For instance, some natural products with this scaffold have been found to interact with kinases, proteases, or other enzymes critical for cancer cell survival. The specific enzymatic targets of this compound have not yet been reported in the scientific literature. The process of target identification would typically involve screening this compound against a panel of purified enzymes to identify any inhibitory or activating effects. A positive hit would then be followed by more detailed kinetic studies to determine the mechanism of interaction, such as competitive, non-competitive, or uncompetitive inhibition.

Elucidation of the Molecular Mechanism of Action of this compound

Understanding the molecular mechanism of action of a compound is essential for its development as a drug. This involves identifying its cellular targets and the downstream pathways it affects.

Cellular target engagement studies aim to confirm that a compound interacts with its intended target within a cellular context. This is a crucial step to validate that the observed biological effects are a direct result of the compound binding to its target. While the specific cellular targets of this compound are yet to be identified, the oxazoline (B21484) core is a feature of various natural products with known biological activities. mdpi.comresearchgate.net Some oxazoline-containing compounds have been shown to target cellular components like DNA or the cell membrane. nih.gov For example, certain synthetic poly(2-oxazoline)s have been found to target bacterial DNA, while others with increased hydrophobicity tend to disrupt the bacterial membrane. nih.gov

Future research on this compound would likely involve techniques such as affinity chromatography, where a modified version of the compound is used to pull down its binding partners from cell lysates. Another approach is the use of thermal shift assays, which can detect the stabilization of a target protein upon ligand binding.

Once a cellular target is engaged by a compound, it often leads to a cascade of events that perturb intracellular signaling pathways. Analyzing these perturbations can provide a deeper understanding of the compound's mechanism of action. For a compound with antiproliferative activity, pathways related to cell cycle control, apoptosis (programmed cell death), and cell signaling are of particular interest.

For instance, many anticancer drugs induce apoptosis in cancer cells. The isoxazole (B147169) ring, structurally related to the oxazoline ring, is present in natural products that can induce cell cycle arrest and apoptosis. encyclopedia.pubnih.gov Harmine, a natural product, has derivatives containing isoxazoline (B3343090) that exhibit potent cytotoxicity and induce G2/M cell cycle arrest in breast cancer cells. encyclopedia.pubnih.gov While this does not directly implicate this compound in the same mechanism, it highlights a potential avenue of investigation.

To study the effects of this compound on intracellular pathways, researchers would typically employ techniques such as Western blotting to analyze changes in the expression and phosphorylation status of key proteins in relevant pathways. Gene expression profiling using microarrays or RNA sequencing could also provide a comprehensive view of the transcriptional changes induced by the compound.

Computational Modeling and Chemoinformatics in Biological Activity Prediction

Computational modeling and chemoinformatics are increasingly vital in modern drug discovery, aiding in the prediction of biological activities and the elucidation of mechanisms of action. nih.govnih.govethz.ch These approaches can accelerate the research process by prioritizing compounds for further experimental testing and providing insights into their potential targets.

For a novel natural product like this compound, computational methods can be applied in several ways:

Structure-Activity Relationship (SAR) Studies: By comparing the structures and activities of the leptazoline analogs (A, B, C, and D), computational models can help identify the key structural features responsible for the observed biological effects. nih.gov

Molecular Docking: If a potential protein target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target's active site. This can provide a structural basis for the compound's activity and guide the design of more potent analogs.

Pharmacophore Modeling: Based on the structures of known active compounds with similar scaffolds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen for other potential bioactive molecules.

ADMET Prediction: Chemoinformatics tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for its development as a drug.

While specific computational studies on this compound are not yet available, the application of such methods to the broader class of natural products is well-established and would be a logical next step in its preclinical evaluation. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There is no publicly available research detailing molecular docking or molecular dynamics simulations specifically for this compound. Computational studies, which are crucial for predicting the binding affinity and interaction of a ligand with its biological target, have not been reported for this particular compound. researchgate.netresearchgate.net

While in silico methods are increasingly used to assess the potential of natural products and to understand their mechanisms of action, such studies on this compound have not been published. researchgate.netresearchgate.net The primary research on leptazolines focused on the structural elucidation of compounds A and B using techniques like Density Functional Theory (DFT) for NMR chemical shift calculations, but did not extend to molecular docking or dynamics simulations for any of the isolated leptazolines, including C. hawaii.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

No Quantitative Structure-Activity Relationship (QSAR) modeling studies have been published for this compound. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data.

Given the lack of specific biological activity data for this compound and a series of its analogs, the development of a QSAR model is not currently feasible. Structure-activity relationship (SAR) studies, which are often precursors to QSAR modeling, have also not been reported for the leptazoline class of compounds. nih.govmdpi.com

Future Directions and Research Perspectives for Leptazoline C

Development of Advanced Analytical and Computational Methods for Structural Refinement

The initial structural elucidation of the leptazoline family, including Leptazoline C, relied on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. However, to fully define its complex stereochemistry and conformational dynamics, more advanced methodologies will be indispensable.

Future efforts should focus on the application of sophisticated NMR techniques, including residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) measurements in weakly aligning media. These methods provide through-space correlation data that are crucial for determining the relative orientation of distant stereocenters, a common challenge in the structural analysis of marine natural products. rsc.org

Computationally-assisted structure elucidation is another critical frontier. nih.govresearchgate.net While Density Functional Theory (DFT) calculations of NMR chemical shifts were instrumental in assigning the relative configurations of related leptazolines, future studies on this compound could benefit from a broader application of quantum mechanical calculations. nih.gov Predicting chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) and comparing them with experimental data can provide definitive assignments of absolute configuration. rsc.org

| Analytical/Computational Technique | Application in this compound Structural Refinement | Potential Outcome |

| Residual Dipolar Couplings (RDCs) | Determination of long-range bond vector orientations. | Unambiguous assignment of relative stereochemistry. |

| Quantum Mechanical (QM) Calculations | Prediction of NMR, ECD, and VCD spectra for all possible stereoisomers. | Definitive determination of the absolute configuration of this compound. |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape of this compound in different solvent environments. | Understanding of its flexibility and the relationship between conformation and biological activity. |

In-depth Elucidation of the Biosynthetic Pathway and Genetic Engineering for Enhanced Production

The biosynthetic pathway leading to this compound is currently unknown. A significant future research avenue will be the elucidation of the enzymatic machinery responsible for its assembly. The oxazoline (B21484) ring, a key feature of this compound, is often derived from the post-translational modification of amino acid precursors in non-ribosomal peptide synthetase (NRPS) or ribosomal peptide synthesis pathways. u-tokyo.ac.jp

Genome mining of the producing Leptolyngbya sp. strain will be the first step to identify the putative biosynthetic gene cluster (BGC) for this compound. nih.gov Subsequent heterologous expression of the BGC in a model host organism, coupled with gene knockout studies, will be necessary to functionally characterize the enzymes involved in its biosynthesis. nih.govfrontiersin.org

Once the biosynthetic pathway is understood, genetic engineering strategies can be employed to enhance the production of this compound. Overexpression of key biosynthetic genes or inactivation of competing metabolic pathways could lead to significantly higher yields. researchgate.net The amenability of some Leptolyngbya strains to genetic manipulation provides a promising outlook for these endeavors. researchgate.netplos.org

Innovation in Synthetic Strategies for Accessing Complex this compound Derivatives

To date, a total synthesis of this compound has not been reported. The development of a robust and efficient synthetic route is a crucial objective. This would not only confirm its absolute stereochemistry but also provide a platform for the synthesis of structural analogs. The synthesis of complex oxazoline-containing marine natural products often presents significant challenges that require innovative synthetic methodologies. eurekaselect.combenthamdirect.comresearchgate.net

Future synthetic strategies could explore novel catalytic methods for the stereoselective formation of the oxazoline ring and the installation of its various stereocenters. researchgate.netnih.govorganic-chemistry.orgacs.org A successful total synthesis would enable the generation of a library of this compound derivatives with systematic modifications to different parts of the molecule. This would be invaluable for structure-activity relationship (SAR) studies to identify the key structural features responsible for any biological activity.

Broadening the Scope of Biological Activity Profiling and Target Identification for this compound

Initial biological screening of the leptazoline family revealed a lack of cytotoxicity against the H460 human lung cancer cell line. However, this narrow screen does not preclude other potentially valuable biological activities. Marine-derived oxazolines are known to exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com

A comprehensive biological activity profiling of this compound against a diverse panel of targets is therefore a critical next step. This should include assays for antimicrobial activity against pathogenic bacteria and fungi, anti-inflammatory effects in relevant cell-based models, and antiviral activity against a range of viruses. biotech-asia.org

Should any significant biological activity be identified, the subsequent challenge will be to determine the molecular target and mechanism of action. Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be employed to identify the cellular binding partners of this compound. nih.gov Understanding the molecular target is fundamental for any future drug development efforts.

| Potential Biological Activity | Screening Approach | Rationale |

| Antimicrobial | Broth microdilution assays against a panel of pathogenic bacteria and fungi. | Many marine natural products, including oxazolines, exhibit antimicrobial properties. |

| Anti-inflammatory | Measurement of inflammatory cytokine production in stimulated immune cells. | Inflammation is a key process in many diseases, and marine compounds are a rich source of anti-inflammatory agents. |

| Antiviral | Cell-based assays to measure the inhibition of viral replication for various viruses. | The structural novelty of this compound makes it a candidate for novel antiviral mechanisms. |

| Enzyme Inhibition | High-throughput screening against a panel of therapeutically relevant enzymes. | To identify specific molecular targets and pathways affected by this compound. |

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding of this compound

A holistic understanding of the biological role and regulation of this compound can be achieved through the integration of multi-omics technologies. mdpi.comnih.gov This involves the combined analysis of genomics, transcriptomics, proteomics, and metabolomics data from the producing Leptolyngbya sp. under different culture conditions.

Genomic analysis of different Leptolyngbya strains can provide insights into the evolution and distribution of the this compound biosynthetic gene cluster. nih.govmdpi.comoup.com Transcriptomic and proteomic studies can reveal how the expression of this gene cluster is regulated in response to environmental cues. Metabolomic profiling, in conjunction with the other 'omics' data, can help to elucidate the broader metabolic network in which this compound is embedded and potentially identify other related novel natural products. bohrium.com This integrated approach will provide a comprehensive picture of the biology of this compound, from its genetic blueprint to its functional role in the producing organism. springernature.com

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Condition Range | Validation Method |

|---|---|---|

| Reaction Temperature | 80–120°C | Thermal stability assay |

| Catalyst Loading | 5–10 mol% | Kinetic monitoring |

| Purification | Column chromatography | HPLC retention time |

Report deviations from protocols and include raw spectral data in supplementary materials for transparency .

Advanced: How can researchers optimize reaction conditions for this compound synthesis while minimizing byproduct formation?

Methodological Answer:

Adopt a Design of Experiments (DoE) approach:

Factor Screening : Identify critical variables (e.g., temperature, pH, solvent polarity) using fractional factorial designs .

Response Surface Methodology : Model interactions between factors to predict optimal conditions.

Byproduct Analysis : Use LC-MS/MS to track unintended products and adjust conditions iteratively.

Q. Key Considerations :

- Validate reproducibility across ≥3 independent trials.

- Compare results with computational simulations (e.g., DFT calculations for reaction pathways) .

- Document failed attempts to inform future studies .

Basic: What criteria should guide the formulation of research questions for this compound’s biological activity studies?

Methodological Answer:

Use the FINER framework to ensure feasibility and relevance :

- Feasible : Align with available resources (e.g., cell lines, assay kits).

- Novel : Address gaps (e.g., “How does this compound’s cytotoxicity compare to leptazoline A in pancreatic cancer models?”).

- Ethical : Follow institutional guidelines for in vivo studies.

Avoid overly broad questions (e.g., “Is this compound effective?”). Instead, specify mechanisms: “Does this compound inhibit [specific kinase] in [cell type] via [pathway]?” .

Advanced: How should researchers resolve contradictions in this compound’s reported pharmacological data?

Methodological Answer:

Contradictions often arise from methodological variability. Conduct a systematic review to:

Compare Experimental Conditions : Tabulate differences in dose ranges, assay types, and cell lines used (see Table 2 ).

Statistical Reanalysis : Apply meta-analysis tools to pooled data, checking for outliers or batch effects .

Validate Key Findings : Reproduce conflicting results in a controlled lab setting, ensuring protocol standardization .

Q. Table 2: Common Sources of Data Variability

| Variable | Example Discrepancy | Resolution Strategy |

|---|---|---|

| Cell Viability | MTT vs. ATP-based assays | Cross-validate with dual assays |

| Compound Solubility | DMSO concentration differences | Standardize solvent protocols |

Address limitations explicitly (e.g., “Differences in IC50 values may reflect assay sensitivity thresholds”) .

Basic: What statistical methods are essential for analyzing this compound’s dose-response relationships?

Methodological Answer:

Q. Pitfalls to Avoid :

- Overfitting models without biological plausibility.

- Ignoring heteroscedasticity (use weighted regression if variance increases with dose) .

Advanced: How can computational modeling improve target identification for this compound?

Methodological Answer:

Integrate chemoinformatics pipelines :

Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets.

Molecular Dynamics Simulations : Assess binding stability over time.

Network Pharmacology : Map putative targets onto disease pathways (e.g., apoptosis in cancer).

Q. Validation Steps :

- Compare docking scores with known inhibitors.

- Use CRISPR/Cas9 knockout models to confirm target relevance .

Basic: What ethical and logistical considerations apply to in vivo studies of this compound?

Methodological Answer:

- Ethics Approval : Submit detailed protocols to institutional animal care committees, including justification for species/model selection .

- Dose Rationalization : Base initial doses on in vitro IC50 values and allometric scaling.

- Endpoint Criteria : Predefine humane endpoints to minimize suffering .

Advanced: How should researchers design multi-omics studies to elucidate this compound’s mechanisms?

Methodological Answer:

Adopt a multi-layered approach :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : TMT labeling + LC-MS/MS to quantify protein abundance changes.

Metabolomics : Track metabolic flux via 13C-glucose tracing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.